molecular formula C6H6N4O2S B2785759 Imidazo[1,2-b]pyridazine-3-sulfonamide CAS No. 2411271-21-9

Imidazo[1,2-b]pyridazine-3-sulfonamide

カタログ番号 B2785759
CAS番号: 2411271-21-9
分子量: 198.2
InChIキー: BZFKHPWXOXGGCH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-b]pyridazine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a heterocyclic organic molecule that contains a pyridazine ring fused with an imidazole ring and a sulfonamide group.

科学的研究の応用

Treatment of Psoriasis

Imidazo[1,2-b]pyridazine-3-sulfonamide has been identified as a potential treatment for psoriasis . It acts as an IL-17A inhibitor, which is a major pathological cytokine secreted from Th17 cells . IL-17A plays a key role in chronic inflammation and is a major driver of tissue damage . By inhibiting IL-17A, this compound could potentially reduce inflammation and tissue damage associated with psoriasis .

Treatment of Rheumatoid Arthritis

This compound has also been identified as a potential treatment for rheumatoid arthritis . Similar to its application in psoriasis, it acts as an IL-17A inhibitor . IL-17A contributes to chronic autoimmune diseases including rheumatoid arthritis . Therefore, by inhibiting IL-17A, this compound could potentially reduce inflammation and tissue damage associated with rheumatoid arthritis .

Treatment of Multiple Sclerosis

Imidazo[1,2-b]pyridazine-3-sulfonamide has been identified as a potential treatment for multiple sclerosis . Again, it acts as an IL-17A inhibitor . IL-17A contributes to chronic autoimmune diseases including multiple sclerosis . Therefore, by inhibiting IL-17A, this compound could potentially reduce inflammation and tissue damage associated with multiple sclerosis .

Treatment of Multiple Myeloma

This compound has been identified as a potential treatment for multiple myeloma . It acts as a TAK1 kinase inhibitor . TAK1 is a serine/threonine kinase that is important for cell growth, differentiation, and apoptosis . It has been found to be upregulated and overexpressed in multiple myeloma . Therefore, by inhibiting TAK1, this compound could potentially inhibit the growth of multiple myeloma cells .

特性

IUPAC Name

imidazo[1,2-b]pyridazine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2S/c7-13(11,12)6-4-8-5-2-1-3-9-10(5)6/h1-4H,(H2,7,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFKHPWXOXGGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2N=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-b]pyridazine-3-sulfonamide

CAS RN

2411271-21-9
Record name imidazo[1,2-b]pyridazine-3-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。